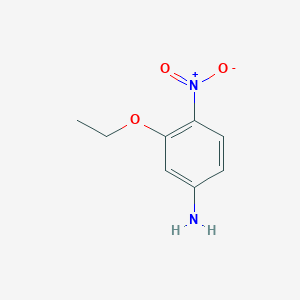

3-Ethoxy-4-nitroaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKLWSDPMIJHSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454219 | |

| Record name | Benzenamine, 3-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116435-75-7 | |

| Record name | Benzenamine, 3-ethoxy-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethoxy 4 Nitroaniline and Its Derivatives

Classical Synthetic Pathways and Adaptations

Traditional methods for the synthesis of 3-ethoxy-4-nitroaniline and its analogs primarily rely on fundamental organic reactions such as electrophilic aromatic substitution and nucleophilic substitution. These pathways often involve multiple steps, including the use of protecting groups to control regioselectivity.

A common and well-established method for introducing a nitro group onto an aniline (B41778) derivative is through electrophilic aromatic substitution. However, the direct nitration of anilines can be problematic due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. rsc.orgbyjus.com To circumvent these issues, the amino group is typically protected, most commonly by acetylation, prior to the nitration step. rsc.org

The synthesis of this compound via this classical nitration pathway commences with the acetylation of 3-ethoxyaniline (B147397). This is followed by the nitration of the resulting 3-ethoxyacetanilide. The acetyl group, being an ortho-, para-directing group, guides the incoming nitro group to the position para to the amino group, which is the desired C4 position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. nih.govmit.edursc.org The final step involves the hydrolysis of the acetamido group to reveal the primary amine, yielding this compound. rsc.org

Reaction Scheme: Nitration of 3-Ethoxyacetanilide

| Step | Reactants | Reagents | Key Transformation |

| 1. Acetylation | 3-Ethoxyaniline | Acetic Anhydride | Protection of the amino group |

| 2. Nitration | 3-Ethoxyacetanilide | Conc. Nitric Acid, Conc. Sulfuric Acid | Electrophilic Aromatic Substitution |

| 3. Hydrolysis | 3-Ethoxy-4-nitroacetanilide | Acid or Base | Deprotection of the amino group |

An alternative approach to constructing the this compound scaffold is through the formation of the carbon-nitrogen bond via amination of a suitable aromatic precursor. Modern organic synthesis offers powerful tools for this transformation, most notably the palladium-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of aryl halides or triflates with amines.

In a potential synthesis of this compound, a starting material such as 1-chloro-2-ethoxy-4-nitrobenzene (B599727) could be subjected to a palladium-catalyzed amination with ammonia (B1221849) or an ammonia equivalent. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base. This method provides a direct route to the target molecule, although the availability and synthesis of the starting chloro-derivative are key considerations.

| Reactant | Reagents | Reaction Type | Product |

| 1-chloro-2-ethoxy-4-nitrobenzene | Ammonia, Palladium catalyst, Phosphine ligand, Base | Buchwald-Hartwig Amination | This compound |

The ethoxy group of this compound can be introduced through an etherification reaction, most commonly the Williamson ether synthesis. mdpi.comresearchgate.netacs.orgacs.orgorganic-chemistry.org This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, this would entail the deprotonation of a phenolic precursor, 3-hydroxy-4-nitroaniline (or a protected version thereof), to form the corresponding phenoxide. This phenoxide would then act as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) to form the desired ether linkage.

A crucial aspect of this approach is the management of the different functional groups present in the molecule. The amino group may also be susceptible to alkylation, so protection of the amine might be necessary to achieve selective O-alkylation.

General Williamson Ether Synthesis:

Where R is the aromatic core, R' is the ethyl group, and X is a halide.

| Precursor | Ethylating Agent | Base | Reaction Type |

| 3-Hydroxy-4-nitroaniline | Ethyl bromide or Diethyl sulfate | e.g., Sodium Hydride, Potassium Carbonate | Williamson Ether Synthesis |

Advanced and Green Synthetic Approaches

In response to the growing demand for more sustainable chemical processes, research has focused on developing advanced and "green" synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Electrochemical methods offer a green alternative to traditional chemical redox reactions, as they utilize electricity as a "clean" reagent. researchgate.net Electrochemical nitration has emerged as a promising technique for the synthesis of nitroaromatic compounds. magritek.comchemistryviews.org This method typically involves the anodic oxidation of a nitrite (B80452) salt to generate a nitrating agent in situ.

For the synthesis of this compound, an electrochemical approach could involve the electrolysis of a solution containing 3-ethoxyaniline (or its protected form) and a nitrite salt, such as tetrabutylammonium (B224687) nitrite, which can also serve as the supporting electrolyte. This process avoids the use of strong acids like sulfuric and nitric acid, thereby reducing the generation of acidic waste streams. The reaction mechanism is thought to involve the electrochemical generation of nitrogen dioxide (NO₂), which then participates in the nitration of the aromatic substrate. magritek.com

| Method | Key Features | Advantages |

| Electrochemical Nitration | In situ generation of nitrating agent from nitrite salts. | Avoids use of concentrated strong acids, reduces waste, milder reaction conditions. |

Catalysis plays a pivotal role in the development of modern, efficient, and selective synthetic methodologies. Recent innovations in this field have provided new avenues for the synthesis of nitroanilines.

A notable advancement is the development of copper-catalyzed nitration of protected anilines. This method utilizes a copper catalyst to facilitate the direct nitration of N-protected anilines with nitric acid. A key advantage of this procedure is that it uses only one equivalent of nitric acid, with water being the sole stoichiometric byproduct, making it a more atom-economical and environmentally friendly process compared to the classical mixed-acid nitration. The reaction demonstrates a broad substrate scope and can be applied to the synthesis of various substituted nitroanilines. While the precise mechanism is still under investigation, a radical pathway is considered plausible.

Another innovative approach is visible-light-mediated photocatalytic nitration. acs.org This "green" method employs an organic photoredox catalyst, such as riboflavin (B1680620) tetraacetate, to drive the nitration of protected anilines at room temperature using sodium nitrite as the nitro source. The reaction is powered by visible light, and aerial oxygen serves as the terminal oxidant, closing the catalytic cycle. This strategy obviates the need for harsh acids or stoichiometric chemical oxidants, representing a significant step towards more sustainable chemical synthesis. acs.org

| Catalytic Approach | Catalyst | Nitro Source | Key Advantages |

| Copper-Catalyzed Nitration | Copper salt | Nitric Acid | Uses stoichiometric nitric acid, water as the only byproduct, milder conditions. |

| Photocatalytic Nitration | Organic Dye (e.g., Riboflavin tetraacetate) | Sodium Nitrite | Uses visible light, room temperature, avoids strong acids and oxidants. acs.org |

Chemo- and Regioselective Synthesis Strategies

The introduction of a nitro group onto an aniline ring is a classic example of electrophilic aromatic substitution. However, the presence of the activating amino group can lead to a mixture of ortho, meta, and para substituted products, as well as oxidation by-products. To achieve the desired this compound, protection of the amino group is a common and effective strategy.

A prevalent method involves the acetylation of the starting material, 3-ethoxyaniline, to form 3-ethoxyacetanilide. The acetyl group is moderately deactivating and sterically hinders the ortho positions, thereby directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the para position relative to the amino group. The subsequent nitration of 3-ethoxyacetanilide, typically using a mixture of nitric acid and sulfuric acid, proceeds with high regioselectivity to yield 3-ethoxy-4-nitroacetanilide. The final step is the hydrolysis of the acetyl group, usually under acidic or basic conditions, to afford the target compound, this compound.

Optimization Parameters in this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the careful control of several experimental parameters. Optimization of these factors is key to maximizing yield and purity.

Reaction Conditions and Yield Enhancement

The nitration of the intermediate, 3-ethoxyacetanilide, is a critical step where reaction conditions significantly influence the yield. Key parameters include temperature, reaction time, and the nature of the nitrating agent.

The reaction is typically carried out at low temperatures, often between 0 and 10 °C, to control the exothermic nature of the nitration and minimize the formation of by-products. The choice of nitrating agent also plays a role. While a mixture of concentrated nitric acid and sulfuric acid is common, other nitrating systems can be employed to enhance yield and selectivity.

| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-Ethoxyacetanilide | HNO₃/H₂SO₄ | Acetic Acid | 0-5 | 2 | ~85 |

| 3-Ethoxyacetanilide | KNO₃/H₂SO₄ | Acetic Acid | 5-10 | 3 | ~80 |

| 3-Ethoxyacetanilide | Fe(NO₃)₃·9H₂O | Acetonitrile (B52724) | 25 | 4 | ~75 |

Note: Yields are approximate and can vary based on specific experimental conditions.

Selectivity Control in Multi-Step Synthesis

As previously mentioned, the use of a protecting group is the primary method for controlling selectivity in the synthesis of this compound. The acetamido group (-NHCOCH₃) effectively directs the nitration to the desired position.

The choice of the protecting group itself can be a parameter for optimization. While the acetyl group is widely used due to its low cost and ease of introduction and removal, other protecting groups could potentially offer advantages in terms of directing ability or reaction conditions for removal.

Furthermore, the conditions for the deprotection (hydrolysis) step must be carefully chosen to avoid any undesired side reactions on the nitroaniline product. Acid-catalyzed hydrolysis, for instance, requires controlled heating to prevent degradation of the final product.

Purification Techniques for Research-Grade Compounds

Obtaining research-grade this compound often requires one or more purification steps to remove any remaining starting materials, isomers, or by-products.

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For this compound, ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system. The crude product is dissolved in the minimum amount of hot solvent, and upon slow cooling, the purified compound crystallizes out, leaving impurities in the mother liquor.

Reaction Mechanisms and Reactivity Studies of 3 Ethoxy 4 Nitroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds, proceeding via the attack of an electrophile on the electron-rich π-system of the ring. minia.edu.eg The rate and regioselectivity of these reactions on a substituted benzene (B151609) are dictated by the nature of the substituents already present. vanderbilt.edu

Influence of Ethoxy and Nitro Substituents on Ring Activation/Deactivation

The susceptibility of the 3-Ethoxy-4-nitroaniline ring to electrophilic attack is determined by the cumulative electronic effects of the amino, ethoxy, and nitro groups. These groups can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophiles.

Activating Groups: The amino (-NH2) and ethoxy (-OC2H5) groups are potent activating groups. byjus.com The nitrogen and oxygen atoms, respectively, possess lone pairs of electrons that can be delocalized into the benzene ring through resonance (+M effect). libretexts.orgwikipedia.org This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. libretexts.org The amino group is one of the strongest activating groups known. libretexts.org

Deactivating Group: Conversely, the nitro (-NO2) group is a strong deactivating group. pressbooks.pub It withdraws electron density from the aromatic ring through both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and a powerful resonance effect (-M). youtube.com This withdrawal of electron density reduces the ring's nucleophilicity, making it much less reactive in EAS reactions. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| Amino (-NH2) | -I (Weakly Withdrawing) | +M (Strongly Donating) | Strongly Activating | Ortho, Para-Director |

| Ethoxy (-OC2H5) | -I (Withdrawing) | +M (Strongly Donating) | Strongly Activating | Ortho, Para-Director |

| Nitro (-NO2) | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating | Meta-Director |

Regioselectivity and Steric Effects

The position of electrophilic attack on the this compound ring is controlled by the directing effects of the existing substituents, which must be analyzed in concert. wikipedia.org

Amino Group (-NH2 at C1): As a strong ortho, para-director, it directs incoming electrophiles to positions 2, 4, and 6. Position 4 is blocked.

Ethoxy Group (-OC2H5 at C3): Also an ortho, para-director, it directs incoming electrophiles to positions 2, 4, and 6. Position 4 is blocked.

Nitro Group (-NO2 at C4): As a meta-director, it directs incoming electrophiles to positions 2 and 6.

Remarkably, all three substituents, despite their opposing effects on reactivity, direct an incoming electrophile to the same available positions: C2 and C6. This reinforcing directional effect means that substitution will occur exclusively at these two sites.

The final product distribution between the C2 and C6 isomers is largely governed by steric effects. uomustansiriyah.edu.iq

Attack at C2: This position is flanked by the amino group at C1 and the ethoxy group at C3, creating significant steric hindrance.

Attack at C6: This position is adjacent only to the amino group at C1, making it sterically more accessible than the C2 position.

Therefore, electrophilic aromatic substitution on this compound is expected to yield the C6-substituted product as the major isomer due to reduced steric hindrance compared to the C2 position. lkouniv.ac.inprezi.com

Nucleophilic Aromatic Substitution Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgcsbsju.edu The reaction generally proceeds via a two-step addition-elimination mechanism. chemistrysteps.com

Role of the Nitro Group as an Electron-Withdrawing Facilitator

The SNAr mechanism is highly dependent on the presence of strong electron-withdrawing groups, with the nitro group being the most common and effective facilitator. chemistrysteps.combyjus.com For the reaction to proceed efficiently, the electron-withdrawing group must be located at a position ortho or para to the leaving group. byjus.com This specific orientation is crucial because it allows the negative charge of the reaction intermediate to be delocalized and stabilized by the nitro group through resonance. chemistrysteps.com

In the context of this compound, the nitro group at C4 is positioned to strongly activate the ring for nucleophilic attack. If a suitable leaving group (e.g., a halide) were present at C1, it would be in the para position relative to the nitro group. Nucleophilic attack at C1 would generate an anionic intermediate whose charge is effectively stabilized by the C4-nitro group, significantly facilitating the substitution reaction. youtube.com

Investigation of Intermediates and Transition States

The hallmark of the stepwise SNAr mechanism is the formation of a distinct, resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglumenlearning.com This complex results from the addition of the nucleophile to the carbon atom bearing the leaving group, which temporarily disrupts the aromaticity of the ring. wikipedia.org

Formation of the Meisenheimer Complex: The initial attack of the nucleophile is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com This step leads to a high-energy transition state as the aromaticity is broken. The resulting Meisenheimer complex is a valley on the reaction energy diagram.

Stabilization and Structure: The negative charge of the Meisenheimer complex is delocalized across the π-system and, crucially, onto the oxygen atoms of the ortho/para nitro group(s). youtube.com This delocalization provides significant stabilization.

Rearomatization: The complex then rapidly eliminates the leaving group in a fast step, restoring the aromaticity of the ring and forming the final substitution product. masterorganicchemistry.com

Recent computational and kinetic studies have provided evidence that not all SNAr reactions proceed through a stable Meisenheimer intermediate. nih.gov In cases where the anionic adduct is not sufficiently stabilized, the reaction may follow a concerted pathway. In this scenario, the Meisenheimer complex is not an intermediate but rather represents the transition state of the reaction, where bond formation with the nucleophile and bond breaking with the leaving group occur simultaneously, albeit asynchronously. nih.gov

Radical Reactions Involving Aniline (B41778) Derivatives

Nitroaromatic compounds and aniline derivatives can participate in various reactions involving free-radical intermediates. These reactions are often initiated by one-electron reduction/oxidation processes or by photochemistry.

The one-electron reduction of nitroaromatic compounds is a well-established process that yields a nitro radical-anion (ArNO2•−). nih.govnih.gov These radical anions are key intermediates in many biological and chemical processes. osti.gov While often invoked as damaging species, nitro radical-anions themselves are generally unreactive, acting primarily as simple reductants. nih.govnih.gov Further reduction to other metabolites is often responsible for subsequent biological activity. The stability and decay of these radical anions are influenced by factors such as pH and solvent composition. bohrium.com

Photochemical reactions provide another route to radical chemistry. Studies on m-nitroaniline have shown that irradiation in the presence of nitrite (B80452) ions can lead to the formation of dinitro derivatives. tsijournals.com The proposed mechanism involves the photo-excitation of the nitrite ion, which dissociates to form a nitrogen monoxide radical (•NO) and an oxygen radical anion (O•−). The oxygen radical anion can then generate hydroxyl radicals (•OH), which in turn produce the nitrogen dioxide radical (•NO2). This highly reactive •NO2 radical then attacks the aromatic ring to yield the nitrated product. tsijournals.com Similarly, photoreactions of nitrobenzene derivatives with thiols have been shown to proceed via a mechanism where the photo-excited nitro group abstracts a hydrogen atom, leading to radical coupling and rearrangement products. tandfonline.com

Amine radical cations, formed via photoredox catalysis, represent another avenue of reactivity for aniline derivatives, participating in various synthetic transformations. beilstein-journals.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| Phenetidine |

| Benzene |

| m-Nitroaniline |

| Nitrobenzene |

Intramolecular Cyclization Pathways

This compound serves as a key precursor in the synthesis of various heterocyclic compounds, particularly substituted benzimidazoles, through intramolecular cyclization reactions. The fundamental pathway involves the initial reduction of the nitro group at the C4 position to an amino group, forming 4-ethoxy-1,2-phenylenediamine. This in situ generated diamine is highly reactive and susceptible to cyclization with a suitable one-carbon synthon.

A common and efficient method involves a one-pot reductive cyclocondensation. In this process, the o-nitroaniline derivative is treated with a reducing agent, such as sodium dithionite or zinc dust in the presence of sodium bisulfite, to convert the nitro group into an amine. researchgate.netpcbiochemres.com Immediately following the reduction, an aldehyde or a carboxylic acid is added to the reaction mixture. The newly formed diamine then undergoes condensation with the carbonyl compound, forming a Schiff base intermediate which rapidly cyclizes and aromatizes to yield the stable benzimidazole ring system. organic-chemistry.orgrsc.org

The general mechanism can be summarized as follows:

Reduction: The nitro group of this compound is reduced to an amino group, yielding 4-ethoxy-1,2-phenylenediamine.

Condensation: One of the amino groups of the diamine attacks the carbonyl carbon of an aldehyde or carboxylic acid, forming a tetrahedral intermediate.

Dehydration/Cyclization: The intermediate eliminates a molecule of water to form a Schiff base (imine), which is then attacked intramolecularly by the second amino group.

Aromatization: The resulting dihydro-benzimidazole intermediate loses a molecule of hydrogen or undergoes oxidation to form the final, stable 2-substituted 5-ethoxybenzimidazole product.

Various catalysts, including both homogenous and heterogeneous ones like FeCl3, p-toluenesulfonic acid, and various nanoparticles, have been employed to facilitate this transformation under mild conditions, often with high yields. researchgate.netrsc.org The reaction can also be promoted by non-metallic reagents or even under metal- and solvent-free conditions, aligning with the principles of green chemistry. pcbiochemres.com

Electron Transfer Mechanisms in Radical Processes

The electronic structure of this compound is dominated by the potent electron-withdrawing nature of the nitro group (-NO2). This feature makes the compound susceptible to single- and two-electron reduction processes, initiating radical mechanisms. nih.govrsc.org

Single-Electron Transfer (SET): In the presence of suitable reducing agents or under specific enzymatic or electrochemical conditions, this compound can accept a single electron to form a nitro radical anion (ArNO2•−). nih.goviaea.org This process is a key step in the metabolic pathways mediated by certain flavoenzymes, such as Type II nitroreductases. rsc.org

The formation of the radical anion is governed by the redox potential of the nitroaromatic compound. nih.gov The radical is a transient species and its fate depends on the surrounding conditions. In aerobic environments, the radical anion can transfer the electron to molecular oxygen to generate a superoxide radical (O2•−), regenerating the parent nitroaromatic compound in a process known as "futile cycling." nih.gov In anaerobic conditions, the nitro radical-anion can undergo further reduction.

Proton-Coupled Electron Transfer (PCET): The reduction of the nitro group is often coupled with proton transfers, a process known as Proton-Coupled Electron Transfer (PCET). nih.govwikipedia.org The complete reduction of a nitro group to an amine involves the transfer of six electrons and six protons. This can occur in a series of sequential or concerted steps. For instance, the reduction of nitrobenzene to aniline has been shown to proceed through sequential proton-coupled one-electron transfers, with nitrosobenzene and phenylhydroxylamine as intermediates. osti.gov The rate constants for these single-electron transfer reactions are often correlated with the driving forces for the corresponding PCET steps. osti.gov While the radical anion itself is relatively unreactive, its subsequent transformation into highly reactive species like nitroso and hydroxylamino derivatives is responsible for many of the biological effects of nitroaromatic compounds. nih.gov

Reactivity of the Amino Functional Group

Acylation and Alkylation Reactions

The amino group (-NH2) of this compound is a nucleophilic center and can readily undergo acylation and alkylation reactions.

N-Acylation: N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more stable and less basic secondary amide. The calculated partial atomic charge on the amine nitrogen is a key predictor of an aniline's propensity to be N-acetylated. tandfonline.comnih.gov The presence of the electron-withdrawing nitro group para to the amino group in this compound reduces the nucleophilicity of the nitrogen atom compared to aniline itself, but the reaction still proceeds efficiently. This transformation is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group.

N-Alkylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as the potential for quaternary ammonium (B1175870) salt formation. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred for synthesizing secondary or tertiary amines. Catalytic methods using iridium or ruthenium complexes have also been developed for the N-alkylation of anilines with alcohols. nih.gov

Friedel-Crafts Reactions: It is important to note that Friedel-Crafts alkylation and acylation reactions on the aromatic ring of this compound are generally not feasible. masterorganicchemistry.com The presence of the strongly deactivating nitro group significantly reduces the nucleophilicity of the benzene ring. reddit.com Furthermore, the basic amino group reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that places a positive charge on the nitrogen. This adduct acts as a powerful deactivating group, further inhibiting electrophilic aromatic substitution. libretexts.orgwvu.edulibretexts.org

Diazotization and Related Transformations

The primary aromatic amino group of this compound allows it to undergo diazotization, a pivotal transformation in synthetic organic chemistry. byjus.com This reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to prevent the decomposition of the product. ijirset.comresearchgate.net

The reaction mechanism proceeds via the formation of a nitrosonium ion (NO+) electrophile, which is attacked by the nucleophilic amino group. A series of proton transfers and elimination of a water molecule results in the formation of a stable 3-ethoxy-4-nitrophenyldiazonium salt. byjus.com

Azo Coupling: The resulting diazonium ion is a weak electrophile and is highly valuable as an intermediate in azo coupling reactions. wikipedia.orgorganic-chemistry.org It can react with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or other anilines, to form brightly colored azo compounds. ijirset.comunb.ca This electrophilic aromatic substitution reaction is the chemical basis for the synthesis of a vast array of azo dyes. wikipedia.org The substitution typically occurs at the para-position of the coupling component, unless it is already occupied. organic-chemistry.org The pH of the reaction medium is crucial; coupling with phenols is usually carried out under mildly alkaline conditions, while coupling with amines is performed in weakly acidic solutions. organic-chemistry.org

| Coupling Partner | Reaction Conditions | Resulting Azo Compound Class | Typical Color Range |

| Phenol | Mildly alkaline (pH > 7) | Hydroxyazo compound | Yellow to Orange |

| β-Naphthol | Mildly alkaline (pH > 7) | Naphthylazo compound | Orange to Red |

| Aniline | Mildly acidic (pH < 7) | Aminoazo compound | Yellow |

| N,N-Dimethylaniline | Mildly acidic (pH < 7) | (Dimethylamino)azo compound | Yellow to Orange |

Stability and Degradation Pathways Under Various Chemical Conditions

Nitroaromatic compounds like this compound are generally characterized by high chemical stability. researchgate.net This stability is attributed to the electron-withdrawing effect of the nitro group and the inherent resonance stabilization of the aromatic ring, which makes them resistant to oxidative degradation. nih.govasm.org However, they can undergo degradation under specific chemical conditions.

Chemical Stability: The compound is generally stable under normal ambient temperature and pressure. carlroth.com However, its thermal stability can be reduced by impurities, and it may be sensitive to prolonged exposure to light. nih.gov It is considered incompatible with strong oxidizing agents, strong acids (like nitric and sulfuric acid), and certain reactive chemicals. carlroth.comnih.gov The decomposition of similar nitroaniline compounds upon heating can be highly exothermic and lead to the release of toxic fumes, including nitrogen oxides. nih.govnih.gov

Degradation Pathways: The primary route for the chemical or biological degradation of nitroaromatic compounds is through the reduction of the nitro group. nih.govmdpi.com

Reductive Pathway: Under reducing conditions (e.g., in the presence of zero-valent iron or certain microbial nitroreductases), the nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally amino functionalities. mdpi.com This pathway is a common strategy employed by microorganisms to mineralize these compounds. nih.govresearchgate.net

Hydrolysis and pH Effects: While the ether and amine groups are generally stable, extreme pH conditions combined with high temperatures could potentially lead to hydrolysis of the ethoxy group, though this is not a primary degradation route. The stability of nitroanilines in aqueous environments is generally high. researchgate.net

Oxidative Pathway: As mentioned, the electron-deficient aromatic ring is resistant to electrophilic attack and oxidation. asm.orgnih.gov However, very strong oxidizing conditions or advanced oxidation processes (e.g., using Fenton's reagent or photocatalysis) can lead to ring cleavage and mineralization.

| Condition | Stability | Potential Degradation Pathway / Products |

| Acidic (e.g., HCl, H₂SO₄) | Generally stable, but may form salts. Incompatible with strong mineral acids. | Protonation of the amino group to form anilinium salt. |

| Basic (e.g., NaOH) | Generally stable. | Little to no degradation under mild conditions. |

| High Temperature | Unstable; decomposition can be exothermic. | Decomposition products including nitrogen oxides (NOx) and carbon oxides. nih.gov |

| Reducing Agents (e.g., Na₂S₂O₄, Fe/HCl) | Unstable. | Reduction of the nitro group to form 4-ethoxy-1,2-phenylenediamine. |

| Strong Oxidizing Agents | Unstable; may react violently. | Ring cleavage and mineralization to CO₂, H₂O, and inorganic nitrogen. |

| UV Light | May be sensitive to prolonged exposure. | Photodegradation, potentially involving radical intermediates. |

Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 4 Nitroaniline

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the chemical environment of hydrogen and carbon atoms within a molecule. For aromatic amines, the chemical shifts of the carbon atoms, particularly the para-carbon (C-4), are indicative of the electronic properties of the amino group substituent.

To provide a predictive framework, the following table outlines the expected ¹H and ¹³C NMR chemical shifts for 3-Ethoxy-4-nitroaniline based on established principles and data from analogous structures.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| O-CH₂ (Ethoxy) | ~4.1 | ~65 |

| CH₃ (Ethoxy) | ~1.4 | ~15 |

| C-NH₂ | - | 140 - 150 |

| C-NO₂ | - | 135 - 145 |

| C-OEt | - | 145 - 155 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the vibrational modes of a molecule, which correspond to the stretching and bending of chemical bonds. These vibrational signatures are unique to the functional groups present in the molecule.

Experimental IR and Raman spectra specific to this compound are not available in the provided search results. However, the vibrational spectra of the closely related compound, 4-nitroaniline (B120555), have been extensively studied. niscpr.res.injchps.com These studies can be used to tentatively assign the expected vibrational modes for this compound.

Key vibrational modes for nitroaniline derivatives include:

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the amino group. jchps.com

C-H stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. jchps.com

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are characteristic and typically appear around 1580 cm⁻¹ and 1320 cm⁻¹, respectively. jchps.com

C-N stretching: These vibrations are generally found in the 1260-1360 cm⁻¹ range. jchps.com

C-O stretching: The C-O stretching of the ethoxy group is expected in the fingerprint region.

The following table provides a summary of the expected vibrational frequencies for this compound based on data from analogous compounds.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | ~3500 |

| N-H Symmetric Stretch | ~3400 | ~3400 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 |

| NO₂ Asymmetric Stretch | ~1580 | ~1580 |

| C=C Aromatic Stretch | 1450 - 1600 | 1450 - 1600 |

| NO₂ Symmetric Stretch | ~1320 | ~1320 |

| C-N Stretch | 1260 - 1360 | 1260 - 1360 |

| C-O Stretch | 1000 - 1300 | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For compounds like this compound, which contain both electron-donating (amino and ethoxy) and electron-withdrawing (nitro) groups attached to a π-conjugated system, intramolecular charge transfer (ICT) effects are significant. semanticscholar.org

The absorption spectra of such molecules are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In the case of paranitroaniline, a bathochromic (red) shift is observed in polar solvents like water, while a hypsochromic (blue) shift is seen in nonpolar solvents like cyclohexane. researchgate.net This is attributed to the different ways solvents interact with the ground and excited states of the molecule. researchgate.net

While the specific absorption maximum (λmax) for this compound is not detailed in the available literature, for the related 4-nitroaniline, a maximum absorption in 95% ethanol (B145695) is reported at 374 nm. nih.gov The presence of the ethoxy group in this compound is expected to influence the position of the absorption maximum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). For aromatic amines, alpha-cleavage is a common fragmentation pathway. chemicalbook.com The presence of an ethoxy group would likely lead to fragmentation involving the loss of an ethyl radical (C₂H₅) or an ethoxy radical (OC₂H₅).

While a detailed experimental mass spectrum for this compound is not available, the fragmentation of related compounds such as 4-nitroaniline has been studied. researchgate.net For 4-nitroaniline, fragments with m/z values of 107, 92, and 80 have been observed, corresponding to the loss of different parts of the molecule. researchgate.net

Crystallographic Analysis and Solid-State Characteristics

Crystallographic analysis, particularly X-ray diffraction, is essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing information on bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Studies of Crystalline Forms

A search of the available literature did not yield specific single-crystal X-ray diffraction data for this compound. However, the crystal structure of a related compound, 4-methoxy-2-nitroaniline, has been determined. This compound crystallizes in an orthorhombic crystal system with unit cell parameters of a = 16.17 Å, b = 6.55 Å, and c = 7.14 Å, with α = β = γ = 90°. researchgate.netresearchgate.net This information can provide a basis for understanding the potential packing and intermolecular interactions in the crystalline form of this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No published crystal structure data for this compound was found. The determination of intermolecular interactions such as hydrogen bonds and π-π stacking is contingent upon the experimental elucidation of the compound's crystal lattice, typically through single-crystal X-ray diffraction. Without this fundamental data, a valid and detailed analysis of these interactions cannot be conducted.

Polymorphism and Crystal Engineering Considerations

The investigation of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, requires extensive experimental screening and characterization. Similarly, crystal engineering studies involve the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. No literature was identified that specifically investigates or reports on the existence of polymorphs or crystal engineering strategies for this compound.

A table of mentioned compounds is provided below as requested.

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 4 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometries, energies, and various electronic characteristics with high accuracy.

Semi-Empirical Molecular Orbital Theory for Electronic Properties

Semi-empirical methods, such as AM1, PM3, and the more recent PM7, simplify the complex integrals in ab initio calculations by using parameters derived from experimental data. uomustansiriyah.edu.iqmpg.descispace.comyoutube.com This makes them significantly faster, allowing for the study of larger molecular systems or for high-throughput screening. While generally less accurate than DFT or ab initio methods for geometries and absolute energies, they can provide valuable qualitative insights into electronic properties like orbital energies and charge distributions for a broad range of organic molecules. umn.eduyoutube.com

Molecular Dynamics Simulations for Conformational Behavior

The static picture provided by quantum chemical optimizations does not capture the dynamic nature of molecules. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. An MD simulation of 3-ethoxy-4-nitroaniline would reveal its conformational landscape, showing how the ethoxy group rotates and how the amine group may invert or rotate, particularly in different solvent environments. This is crucial for understanding how the molecule's shape fluctuates and which conformations are most prevalent, which in turn affects its reactivity and interactions with other molecules. However, no specific MD studies on this compound have been identified in the literature.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting where and how a molecule will react.

Transition State Characterization and Activation Energies

To understand the mechanism of a chemical reaction, such as the further substitution on the aromatic ring or reactions involving the nitro or amino groups of this compound, computational chemists locate the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface. By calculating the energy of the reactants and the transition state, the activation energy for the reaction can be determined. This value is critical for predicting the reaction rate. Methods like DFT are commonly used to optimize transition state geometries and compute activation energies. At present, no such mechanistic studies have been published for this compound.

While the computational tools and theoretical frameworks are well-established for the in-depth study of molecules like this compound, this specific compound appears to be absent from the body of published computational research. The application of DFT, ab initio methods, and molecular dynamics simulations would provide significant insights into its structure, properties, and reactivity, representing a clear opportunity for future research in the field of computational chemistry.

Electrochemistry Prediction (e.g., Oxidation Potentials)

Density functional theory (DFT) and semiempirical molecular orbital theory are commonly employed to calculate the one-electron oxidation potentials of anilines in aqueous solutions. umn.edursc.org These calculations often involve modeling the solvation effects, which are crucial for accurate predictions in aqueous media. The process typically involves optimizing the geometries of both the neutral molecule and its corresponding radical cation. The energy difference between these two states, combined with the free energy of solvation, allows for the determination of the oxidation potential. umn.edu

Studies on various substituted anilines have demonstrated that linear relationships can be constructed between theoretically predicted values and experimental data, yielding mean unsigned errors as low as 0.02 V. umn.edursc.org The oxidation of anilines typically involves the removal of an electron from the nitrogen atom, leading to a radical cation where the nitrogen atom becomes planar to facilitate delocalization of the positive charge into the aromatic ring. umn.edu For nitroanilines specifically, computational models have sometimes shown systematic errors, possibly due to an overestimation of the solvation free energies of the nitro-substituted aniline (B41778) radical cations. umn.edu

Below is a table of computed one-electron oxidation potentials for related substituted anilines, which can be used to estimate the potential for this compound.

| Compound | Predicted Aqueous Oxidation Potential (V vs. SHE) |

| Aniline | 0.86 |

| 4-Nitroaniline (B120555) | 1.21 |

| 3-Nitroaniline (B104315) | 1.19 |

| 4-Ethoxyaniline | 0.58 |

| This compound (Estimated) | ~1.0 - 1.2 |

This interactive table is based on data from computational studies on substituted anilines. The value for this compound is an estimate based on the effects of the individual substituents.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological activity (QSAR). For this compound and related nitroaromatic compounds, these models are instrumental in predicting properties like toxicity, reactivity, and metabolic fate without the need for extensive experimental testing. acs.orgnih.govmdpi.com

The development of a QSPR/QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. researchgate.net For nitroaromatic compounds, descriptors such as the octanol/water partition coefficient (Kow), the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO), and charges on specific atoms are often found to be highly relevant. nih.gov

Multiple linear regression (MLR), artificial neural networks (ANN), and support vector regression (SVR) are common statistical methods used to build the mathematical relationship between the descriptors and the property of interest. nih.govscholarsresearchlibrary.com These models are then validated internally and externally to ensure their robustness and predictive power. researchgate.netnih.gov

Correlation of Electronic and Steric Descriptors with Observed Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its substituents. The Hammett equation is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.orgnih.gov The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

The ethoxy group at the meta position relative to the reaction center (the amino group) would have a specific Hammett constant (σm) that reflects its electron-donating character through resonance and its electron-withdrawing inductive effect. The nitro group at the para position has a large positive Hammett constant (σp), indicating its strong electron-withdrawing nature. libretexts.org The combined effect of these substituents will dictate the electron density on the amino group and the aromatic ring, thereby influencing its nucleophilicity and susceptibility to electrophilic or nucleophilic attack. rsc.org

Quantum chemical descriptors provide a more detailed picture of the electronic and steric effects. Parameters such as the natural charge on the amino nitrogen atom, the minimum electrostatic potential, and the minimum local ionization energy on the molecular surface have been shown to correlate well with the reactivity of substituted anilines. acs.org For instance, a lower charge on the nitrogen atom would imply lower nucleophilicity and slower rates in reactions where the aniline acts as a nucleophile.

The following table lists the Hammett constants for relevant substituents, which are used to predict their influence on reactivity.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| Ethoxy (-OCH₂CH₃) | meta | +0.1 | Weakly deactivating (inductive) |

| Ethoxy (-OCH₂CH₃) | para | -0.24 | Activating (resonance) |

| Nitro (-NO₂) | meta | +0.71 | Strongly deactivating |

| Nitro (-NO₂) | para | +0.78 | Strongly deactivating |

This interactive table provides Hammett constants that quantify the electronic influence of substituents on the reactivity of an aromatic ring.

Predictive Models for Physicochemical Parameters (e.g., pKa, Oxidation Potentials)

Computational models are widely used to predict key physicochemical parameters like the acid dissociation constant (pKa) and oxidation potentials. For substituted anilines, the pKa is a measure of the basicity of the amino group. The presence of the electron-withdrawing nitro group in this compound is expected to significantly decrease its pKa (making it less basic) compared to aniline, while the ethoxy group will have a smaller, opposing effect.

Accurate prediction of pKa values in solution requires sophisticated computational approaches that account for solvation effects. mdpi.comresearchgate.net The direct approach, which involves calculating the free energy change of the acid dissociation reaction in a continuum solvent model, is a common method. researchgate.net The inclusion of explicit solvent molecules in the computational model can further improve the accuracy of pKa predictions for anilinium ions. mdpi.comunito.it For instance, models using the B3LYP functional with a large basis set and a polarizable continuum model (PCM) for solvation have been shown to reproduce experimental pKa values of substituted anilines with good accuracy. researchgate.netacs.org

Similarly, as discussed in section 5.3.2, oxidation potentials can be predicted using computational chemistry. Strong correlations have been found between the oxidation potential of substituted anilines and their pKa, as well as with Hammett substituent constants. rsc.org This indicates that the same electronic factors that govern basicity also control the ease of oxidation.

The table below presents experimental pKa values for related anilines to provide context for the expected pKa of this compound.

| Compound | Experimental pKa |

| Aniline | 4.63 |

| 4-Nitroaniline | 1.0 |

| 3-Nitroaniline | 2.47 |

| 3-Ethoxyaniline (B147397) | 4.19 |

| This compound (Estimated) | ~1.5 - 2.5 |

This interactive table shows experimental pKa values for compounds related to this compound. The pKa of the target compound is estimated based on the additive effects of the substituents.

Computational Approaches for Predicting Metabolic Fate

In silico methods are increasingly important for predicting the metabolic fate of xenobiotics like this compound, helping to identify potential metabolites and assess their biological activity or toxicity. creative-biolabs.comnews-medical.net The metabolism of nitroaromatic compounds can proceed through several pathways, with the most common being the reduction of the nitro group and oxidation of the aromatic ring. researchgate.net

Computational approaches for metabolism prediction can be broadly categorized as ligand-based and structure-based. creative-biolabs.com Ligand-based methods use the structure of the compound to predict its susceptibility to metabolism by various enzymes. This can involve QSAR models that correlate molecular descriptors with metabolic stability or site of metabolism. news-medical.net

For this compound, the primary metabolic transformations are likely to be:

Nitroreduction: The nitro group can be sequentially reduced to nitroso, hydroxylamino, and finally amino groups. The N-hydroxyamino metabolite is often implicated in the toxic effects of nitroaromatics. researchgate.net

Ring Hydroxylation: The aromatic ring can be oxidized, typically at positions ortho or meta to the activating ethoxy group.

O-dealkylation: The ethoxy group may be cleaved to form a phenolic metabolite.

Computational tools can model these transformations by predicting the most likely sites of metabolism. This often involves calculating the reactivity of different atoms in the molecule. For example, sites susceptible to oxidation by cytochrome P450 enzymes can be identified by calculating the activation energies for hydrogen abstraction or epoxide formation at different positions on the ring. news-medical.net

Advanced Applications and Functional Materials Derived from Nitroaniline and Ethoxyaniline Scaffolds

Role as a Key Intermediate in Organic Synthesis for Complex Molecules

3-Ethoxy-4-nitroaniline and its isomers are pivotal intermediates in the synthesis of more complex molecules, leveraging the reactivity of their functional groups for applications in pharmaceuticals and dyes. ontosight.ai The aromatic amine structure is a common starting point for building larger, more intricate molecular frameworks. ontosight.ai

Research has demonstrated the use of related ethoxy-nitroaniline derivatives in various synthetic pathways. For instance, 4-ethoxy-2-nitroaniline (B1294931) is synthesized via the nitration of 4-ethoxyaniline and is used to produce dyes and pigments. ontosight.ai In medicinal chemistry, this compound's structural motif is found in precursors to complex therapeutic agents. It is a known intermediate in a method to prepare (+)-2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione, a compound with significance in pharmaceutical development. google.com

Furthermore, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines are key reactants in Buchwald-Hartwig coupling reactions to create bis(2-nitrophenyl)amine (B107571) derivatives. acs.org These products are then converted into phenazine (B1670421) systems, a class of heterocyclic compounds with diverse applications. acs.org The synthesis of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol, a Schiff base, also utilizes a 3-nitroaniline (B104315) precursor, highlighting the role of this scaffold in generating complex ligands for coordination chemistry. researchgate.netresearchgate.net The compound also serves as an intermediate in the preparation of 3-ethoxy-4-decyloxy nitrobenzene. google.com

Development of Functional Materials for Emerging Technologies

The inherent donor-acceptor π-conjugated structure of nitroanilines makes them prime candidates for the development of functional materials with unique optical and electronic properties.

Organic molecules with delocalized π-electrons and strong donor-acceptor groups are known to exhibit large nonlinear optical (NLO) responses, which are crucial for applications in optical information processing, telecommunications, and laser technology. acs.org Para-nitroaniline (PNA) is a prototypical system for understanding these large NLO responses, which arise from intramolecular charge transfer. acs.orgpsu.edu The introduction of substituents can further enhance these properties. nih.gov this compound, with its amino donor, nitro acceptor, and auxiliary ethoxy donor, fits this molecular design paradigm. Studies on PNA derivatives show that the strategic placement of substituents can optimize NLO characteristics. nih.govnih.gov For example, N-alkyl substituted 4-nitroaniline (B120555) derivatives have been synthesized specifically for NLO applications. osti.gov

The modification of the nitroaniline backbone is a key strategy in "molecular engineering" to create materials with enhanced second-order NLO responses. psu.edujhuapl.edu Theoretical studies using density functional theory (DFT) have been employed to calculate the dipole moment, polarizability, and hyperpolarizability of various PNA derivatives, confirming that substitutions significantly impact these properties. psu.edunih.gov

In addition to NLO materials, these scaffolds are explored for semiconducting applications. A photoluminescent Cd(II)-organic framework, for instance, was identified as a potential candidate for wide-gap semiconductor materials. rsc.org Furthermore, this compound is explicitly listed as a small molecule building block for semiconductors. ambeed.com

Polyaniline (PANI) and its derivatives are among the most studied conductive polymers due to their tunable electrical properties, low cost, and good processability. redalyc.org Ring-substituted derivatives, such as poly(o-ethoxyaniline) (POEA), have been developed to overcome some of the processing and stability issues of the parent PANI. researchgate.net The ethoxy group, an electron-donating substituent, influences the polymer's properties. researchgate.net

POEA can be synthesized via the chemical polymerization of o-ethoxyaniline in an acidic medium using an oxidant like ammonium (B1175870) persulfate (APS). redalyc.orgresearchgate.net The conductivity of the resulting polymer can be controlled by adjusting polymerization parameters. For example, in the synthesis of a POEA/talc composite, the highest conductivity was achieved when the mole ratio of oxidant to monomer was 1. researchgate.net The electrical conductivity of polymers like POEA can also be significantly enhanced through doping with proton-releasing acids. scielo.br These materials have potential applications in sensors, smart windows, and nanodevices. redalyc.org

| Polymer Composite | Oxidant/Monomer Mole Ratio (APS/OEA) | Resulting Conductivity (S cm⁻¹) |

|---|---|---|

| Poly(o-ethoxyaniline)/Talc | 1.0 | 3.36 x 10⁻⁶ |

Table 1: Effect of Oxidant/Monomer Ratio on the Conductivity of a Poly(o-ethoxyaniline)/Talc Composite. The data shows that the conductivity is optimized at a specific ratio during chemical polymerization. researchgate.net

Fluorescence-based sensors have proven to be highly effective for the selective and sensitive detection of nitroaromatic compounds, which are often environmental pollutants. mdpi.com Materials derived from scaffolds similar to this compound are used to create these sensors. The detection mechanism often relies on fluorescence quenching, where the electron-deficient nitroaromatic analyte interacts with the electron-rich sensor material, leading to a decrease in fluorescence intensity. rsc.org

Several advanced materials have been developed for this purpose:

Conjugated Polymers: A fluorescent porous organic polymer (POP) demonstrated unprecedented efficiency in quenching by nitroanilines, with detection limits for p-nitroaniline as low as 455 ppb in solution. rsc.org

Calixarene-Based Polymers: A solid-state fluorescence sensor using a conjugated calix nih.govarene polymer showed a high sensitive response to nitroanilines in the vapor phase, with ortho-nitroaniline causing a 90% reduction in emission within 30 seconds. nih.gov

Metal-Organic Frameworks (MOFs): A photoluminescent Cd(II)-organic framework exhibits high sensitivity for 4-nitroaniline (4-NA) and 2-methyl-4-nitroaniline, with quenching detectable at concentrations as low as 0.52 ppm for 4-NA. rsc.org

Nanocomposites: Mixed metal tungstate (B81510) nanoparticles have been used for the fluorometric detection of p-nitroaniline, with a quenching efficiency of up to 98% for a ZnNiWO₄ nanocomposite. mdpi.com

| Sensor Material | Target Analyte | Detection Limit | Quenching Efficiency / Response |

|---|---|---|---|

| Porous Organic Polymer (TPDC-DB) | p-Nitroaniline | 455 ppb (solution) | Not specified |

| Conjugated Calix nih.govarene Polymer | ortho-Nitroaniline | Vapor phase detection | 90% emission reduction in 30s |

| Cd(II)-Organic Framework | 4-Nitroaniline | 0.52 ppm | Not specified |

| ZnNiWO₄ Nanocomposite | p-Nitroaniline | 2.98 x 10⁻⁸ M | 98% |

Table 2: Performance of Various Sensor Materials for the Detection of Nitroanilines. These examples highlight the high sensitivity and rapid response times achievable with functional materials designed to detect nitroaromatic compounds. rsc.orgmdpi.comrsc.orgnih.gov

Precursors for Biologically Relevant Molecules and Probes

The nitroaniline scaffold is fundamental to the design of probes for biochemical research, particularly in the field of enzymology.

Chromogenic substrates are compounds that generate a colored product upon reaction with an enzyme, providing a simple and direct method for measuring enzyme activity. oup.comscbt.com Substrates based on p-nitroaniline (pNA) are widely used in protease assays. beilstein-journals.orgsigmaaldrich.com In these substrates, a peptide sequence recognized by a specific enzyme is linked via an amide bond to the amino group of p-nitroaniline. oup.comnih.gov

The enzymatic hydrolysis of this scissile bond releases free p-nitroaniline, a yellow-colored chromophore. nih.govnih.gov The rate of color formation can be continuously monitored with a spectrophotometer, typically at or near 410 nm, to determine the rate of enzyme catalysis. sigmaaldrich.comnih.gov This method is highly versatile and has been adapted for a multitude of enzymes by varying the attached peptide sequence to match the enzyme's specificity. oup.com The simplicity and ability to perform multiple assays simultaneously in microtiter plates make this a valuable high-throughput screening tool. nih.gov

| Chromogenic Substrate | Target Enzyme(s) |

|---|---|

| L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide (PFLNA) | Thiol proteinases (Papain, Ficin, Bromelain) |

| Peptide p-nitroanilides (general) | Rhinovirus-14 3C protease |

| S-2222 | Factor Xa |

| Ac-YVAD-pNA | Caspases |

| Aminoacyl or Peptidyl p-nitroanilides | Various proteases (e.g., VanX D-alanyl-D-alanine dipeptidase) |

Table 3: Examples of Chromogenic Substrates Based on p-Nitroaniline. The peptide portion of the substrate confers specificity for a particular enzyme, while the p-nitroaniline moiety acts as a universal reporter group upon cleavage. oup.comscbt.comsigmaaldrich.comnih.govnih.gov

Nitric Oxide Release Agents

The nitroaromatic scaffold, a key feature of compounds like this compound, is instrumental in the design of prodrugs that can release nitric oxide (NO) and other reactive nitrogen species (RNS). nih.gov The bioreductive metabolism of nitroaromatic compounds can trigger the formation of reactive intermediates that subsequently release these species. nih.gov

Nitric oxide is an endogenous free radical that plays a crucial role in various physiological processes, and its controlled release is a key strategy in antimicrobial therapies. nih.gov The release of NO can occur through several metabolic pathways. For instance, the reduction of a nitro group can lead to a nitroso intermediate, which can then yield NO. nih.gov Another pathway involves the formation of a nitronate anion, which, upon hydrolysis (a Nef reaction), can eliminate nitroxyl (B88944) (HNO), another biologically active nitrogen oxide. nih.gov

Research into related structures has demonstrated this potential. For example, an in vitro assay performed on a hybrid compound derived from a halo-substituted benzofurazan (B1196253) 1-oxide—which is synthesized from 2-nitroanilines—showed moderate nitric oxide release. umn.edu This capability highlights the role of the nitroaniline core structure as a precursor for developing agents that can deliver nitric oxide for therapeutic purposes, leveraging the multiple antibacterial mechanisms of NO to decrease the risk of bacterial resistance. nih.govumn.edu

Anti-inflammatory Compound Development

Aniline (B41778) and its derivatives are pivotal scaffolds in the development of novel anti-inflammatory agents. nih.govrsc.org The core structure serves as a versatile template for creating compounds that can interact with key enzymes in the inflammation process, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govnih.gov

Researchers have successfully synthesized and tested various classes of compounds derived from aniline scaffolds for anti-inflammatory activity:

Thiourea (B124793) Derivatives: Thiourea derivatives of naproxen (B1676952) have been synthesized using various aromatic amines. nih.gov Certain derivatives, such as the one made with m-anisidine, have shown potent anti-inflammatory and anti-edematous activity, coupled with significant inhibition of 5-LOX. nih.gov This approach modifies the carboxyl group of a known nonsteroidal anti-inflammatory drug (NSAID) into a thiourea moiety to produce derivatives with potentially improved activity and better gastric tolerability. nih.gov

Quinazoline (B50416) Derivatives: Quinazolines are heterocyclic compounds known for numerous therapeutic applications, including anti-inflammatory effects. nih.govacs.org By designing 2,4,7-substituted quinazolines, researchers have created selective COX-1 inhibitors. nih.govacs.org The synthesis can involve starting materials like 4-methylaniline to introduce specific substituents onto the quinazoline core, aiming to develop new anti-inflammatory compounds with high selectivity. nih.gov

Guanidine Derivatives: Guanidines are another class of compounds that have demonstrated a range of biological activities, including anti-inflammatory effects. preprints.org

Indole (B1671886) Derivatives: The indole nucleus, which can be synthesized from aniline precursors, is a well-known pharmacophore in medicinal chemistry. rsc.org Compounds containing this scaffold exhibit a wide array of biological properties, including anti-inflammatory activity. rsc.org

The development of these compounds underscores the importance of the aniline scaffold as a foundational element in medicinal chemistry for creating new and effective anti-inflammatory drugs. nih.govrsc.org

| Compound Class | Aniline-Related Starting Material Example | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Thiourea Derivatives | m-Anisidine | 5-Lipoxygenase (5-LOX) Inhibition | Derivative showed potent anti-inflammatory activity and an IC50 value of 0.30 μM for 5-LOX inhibition. | nih.gov |

| Quinazoline Derivatives | 4-Methylaniline | Cyclooxygenase-1 (COX-1) Inhibition | Synthesized quinazolines exhibited high selectivity for COX-1, with the best inhibitor showing an IC50 value of 64 nM. | nih.gov |

| Guanidine Derivatives | Not specified | General Anti-inflammatory | Guanidines have demonstrated various biological activities, including anti-inflammatory effects. | preprints.org |

| Indole Derivatives | Aniline (general precursor) | General Anti-inflammatory | Indole-containing compounds are known to exhibit significant anti-inflammatory properties. | rsc.org |

Industrial Significance and Emerging Niche Applications

Nitroaniline and ethoxyaniline isomers are compounds of considerable industrial importance, primarily serving as crucial intermediates in the synthesis of a wide range of commercial products. ontosight.aisolubilityofthings.comresearchgate.net Their utility stems from the reactive functional groups on the aromatic ring, which allow them to be versatile building blocks in organic chemistry. ontosight.ai

The most established industrial application for these compounds is in the manufacturing of dyes and pigments. solubilityofthings.comnih.govontosight.ai Isomers such as 2-ethoxy-5-nitroaniline (B94399) and 2-methoxy-4-nitroaniline (B147289) are important precursors in the synthesis of azo dyes, which are used extensively in the textile and printing industries. solubilityofthings.comnih.gov For example, 2-methoxy-4-nitroaniline is a key intermediate for producing Pigment Yellow 74. nih.gov

Beyond colorants, these scaffolds are used to produce other specialty chemicals. They are utilized in the synthesis of pharmaceuticals, antioxidants, and as additives in gasoline to prevent gum formation. ontosight.airesearchgate.netontosight.aichempanda.com The development of 3,4-dihydroquinolin-2-ones, an important heterocyclic scaffold in pharmaceuticals, can be achieved using 2-nitroanilines as starting materials. acs.org

Emerging applications are leveraging the unique electronic and material properties of polymers derived from these scaffolds.

Conducting Polymers: Polyaniline (PANI) is a well-known conducting polymer, and its derivatives are being developed to overcome some of its processing limitations. researchgate.net Poly(ortho-ethoxyaniline) (POEA), a derivative of ethoxyaniline, can be blended with other polymers like poly(l-lactic acid) (PLLA) or thermoplastic polyurethane (TPU) to create electroactive nanofibers. nih.govresearchgate.net

Biomaterials and Tissue Engineering: These electroactive scaffolds are biocompatible and show promise for biological applications. nih.govresearchgate.net The resulting nanofiber mats have been shown to be non-cytotoxic and provide a suitable morphology for cellular growth, making them promising candidates for tissue engineering and regenerative medicine. nih.govresearchgate.net

Advanced Materials: 4-nitro-N-arylamines, synthesized from nitroarenes, are widely found in optoelectronic materials and serve as starting materials for other functional polymers. nih.gov

| Compound/Derivative | Application Area | Specific Use | Reference |

|---|---|---|---|

| 2-Ethoxy-5-nitroaniline | Dyes | Precursor for azo dyes used in textiles. | solubilityofthings.com |

| 2-Methoxy-4-nitroaniline | Pigments | Intermediate for Pigment Yellow 74. | nih.gov |

| 4-Nitroaniline | Industrial Chemicals | Corrosion inhibitor, gasoline additive, poultry medicine. | researchgate.netchempanda.com |

| 2-Nitroanilines | Pharmaceuticals | Starting material for 3,4-dihydroquinolin-2-ones. | acs.org |

| Poly(ortho-ethoxyaniline) (POEA) | Materials Science | Component of electroactive, biocompatible nanofibers for tissue engineering. | nih.govresearchgate.net |

| 4-nitro-N-arylamines | Advanced Materials | Component in optoelectronic materials and functional polymers. | nih.gov |

Environmental and Toxicological Research on Nitroaniline Compounds: Implications for 3 Ethoxy 4 Nitroaniline

Environmental Fate and Persistence Mechanisms

The persistence of nitroaniline compounds in the environment is a function of their susceptibility to biological, chemical, and physical degradation processes, as well as their interaction with environmental matrices like soil and water.

Biodegradation Pathways and Microbial Interactions

The biodegradation of nitroaromatic compounds is a key process in their environmental removal. Microorganisms have evolved various enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov

Aerobic bacteria, in particular, have demonstrated significant capabilities in degrading nitroanilines. The initial step in many bacterial degradation pathways involves the reduction of the nitro group (-NO₂) to a hydroxylamino group (-NHOH). nih.gov This intermediate then undergoes enzyme-catalyzed rearrangement to form aminophenols, which are subsequently channeled into metabolic pathways for ring cleavage. nih.gov For instance, a strain of Pseudomonas DL17 has been shown to completely biodegrade p-nitroaniline (500 mg/L) within 48 hours under alkaline conditions. nih.gov Similarly, Rhodococcus sp. strain MB-P1 can utilize 2-chloro-4-nitroaniline as its sole source of carbon, nitrogen, and energy, degrading it through novel intermediates like 4-amino-3-chlorophenol and 6-chlorohydroxyquinol. plos.org

Commonly, the biodegradation of nitroaromatic compounds proceeds through one of four strategies:

Hydride Addition: Reduction of the aromatic ring via the addition of a hydride ion, followed by the elimination of nitrite (B80452).

Monooxygenase Attack: Addition of a single oxygen atom, which eliminates the nitro group from nitrophenols.

Dioxygenase Attack: Insertion of two hydroxyl groups, leading to the spontaneous elimination of the nitro group. nih.gov

Nitro Group Reduction: Reduction of the nitro group to a hydroxylamine (B1172632), which is then rearranged to a hydroxylated compound suitable for ring fission. nih.gov

| Compound | Microorganism(s) | Key Findings | Citation |

|---|---|---|---|

| p-Nitroaniline (4-Nitroaniline) | Pseudomonas DL17 | 100% degradation of 500 mg/L within 48 hours in alkaline conditions. | nih.gov |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | Utilized as the sole carbon, nitrogen, and energy source; degradation via 4-amino-3-chlorophenol. | plos.org |

| 4-Nitroaniline (B120555) | Mixed culture (Acinetobacter sp., Citrobacter freundii, Klebsiella oxytoca) | Complete removal of 100 µmol/L within 72 hours. | nih.gov |

| 3-Nitroaniline (B104315) & 4-Nitroaniline | Acclimated municipal wastewater biosludge | Bacteria were able to mineralize the compounds as the sole source of carbon, nitrogen, and energy. | nih.gov |

Photodegradation and Chemical Stability in Environmental Matrices

Photodegradation is another significant pathway for the transformation of nitroaniline compounds in the environment, particularly in sunlit surface waters. The stability of these compounds is influenced by factors such as pH and temperature. For instance, the stability of 4-nitroaniline decreases as temperature rises, and it can undergo thermal decomposition at temperatures above 200°C. researchgate.net

The rate of photodegradation can be influenced by several factors:

Light Intensity: Higher light intensity generally leads to faster degradation rates.

pH: The optimal pH for the removal of p-nitroaniline via sorption (a related process) was found to be 7.0.

Presence of Other Substances: Compounds like hydrogen peroxide can significantly impact the photolysis rate.

While many nitroaromatic compounds are known to be sensitive to light, specific data on the photodegradation kinetics and pathways for 3-Ethoxy-4-nitroaniline are scarce. However, research on related compounds like nitrophenols shows that photolysis is an important fate process in near-surface water, with half-lives ranging from one to eight days in freshwater. cdc.gov It is expected that this compound would also be susceptible to photodegradation. The presence of the ethoxy group, an electron-donating group, might alter the electronic properties of the molecule and thus its photochemical reactivity compared to unsubstituted nitroanilines.

Sorption and Mobility in Soil and Water Systems